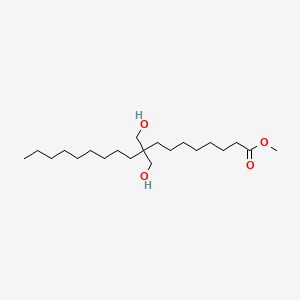
Methyl 9,9-bis(hydroxymethyl)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,9-bis(hydroxymethyl)octadecanoate is an organic compound with the molecular formula C21H42O4 It is a derivative of octadecanoic acid, featuring two hydroxymethyl groups attached to the ninth carbon of the octadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,9-bis(hydroxymethyl)octadecanoate typically involves the esterification of 9,9-bis(hydroxymethyl)octadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,9-bis(hydroxymethyl)octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: The major products include 9,9-bis(formyl)octadecanoate or 9,9-bis(carboxyl)octadecanoate.
Reduction: The primary product is 9,9-bis(hydroxymethyl)octadecanol.
Substitution: Products vary depending on the nucleophile used, but may include ethers or amines.
Scientific Research Applications
Methyl 9,9-bis(hydroxymethyl)octadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which Methyl 9,9-bis(hydroxymethyl)octadecanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways such as fatty acid oxidation and synthesis. The hydroxymethyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl stearate: A simple ester of stearic acid, lacking the hydroxymethyl groups.
Methyl 9-hydroxyoctadecanoate: Contains a single hydroxyl group on the ninth carbon.
Methyl 9,12-dihydroxyoctadecanoate: Features two hydroxyl groups on the ninth and twelfth carbons.
Uniqueness
Methyl 9,9-bis(hydroxymethyl)octadecanoate is unique due to the presence of two hydroxymethyl groups on the same carbon atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
65313-01-1 |
|---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
methyl 9,9-bis(hydroxymethyl)octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-10-13-16-21(18-22,19-23)17-14-11-8-9-12-15-20(24)25-2/h22-23H,3-19H2,1-2H3 |
InChI Key |
MLIDXYVDVKNFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















